Cas no 95859-94-2 (1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-4,5-dimethoxy-)

1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-4,5-dimethoxy-, is a functionalized indene derivative featuring both hydroxyl and aminomethyl substituents, along with dimethoxy groups at the 4 and 5 positions. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, serving as a potential intermediate for pharmaceuticals, agrochemicals, or ligand design. The presence of multiple functional groups allows for selective modifications, enabling applications in asymmetric synthesis or as a building block for complex heterocycles. Its structural features, including the electron-rich aromatic system and chiral centers (if present), may also contribute to its utility in catalysis or medicinal chemistry research. The compound's stability and solubility can be tailored for specific reaction conditions.
1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-4,5-dimethoxy- structure
95859-94-2 structure
Product Name:1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-4,5-dimethoxy-
CAS No:95859-94-2
MF:C12H17NO3
MW:223.268283605576
CID:4355340
PubChem ID:13473213
Update Time:2025-10-28

1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-4,5-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-4,5-dimethoxy-
    • 95859-94-2
    • 1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol
    • SCHEMBL11006912
    • Inchi: 1S/C12H17NO3/c1-15-10-4-3-9-8(11(10)16-2)5-6-12(9,14)7-13/h3-4,14H,5-7,13H2,1-2H3
    • InChI Key: DXTMJYJZGMHIQS-UHFFFAOYSA-N
    • SMILES: C1(CN)(O)C2=C(C(OC)=C(OC)C=C2)CC1

Computed Properties

  • Exact Mass: 223.12084340Da
  • Monoisotopic Mass: 223.12084340Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 64.7Ų

1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-4,5-dimethoxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5467453-1.0g
1-(aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol
95859-94-2 95%
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Enamine
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1-(aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol
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$1496.0 2022-12-01
Enamine
EN300-5467453-5.0g
1-(aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol
95859-94-2 95%
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$1896.0 2022-12-01
Enamine
EN300-5467453-10.0g
1-(aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol
95859-94-2 95%
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Additional information on 1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-4,5-dimethoxy-

1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-4,5-dimethoxy

The compound with CAS No. 95859-94-2, commonly referred to as 1H-Inden-1-ol, 1-(aminomethyl)-2,3-dihydro-4,5-dimethoxy, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes an indenol backbone with specific substituents that confer it with distinctive chemical properties. Recent studies have highlighted its role in advanced material synthesis and drug development.

The molecular structure of 1H-Inden-1-ol is notable for its indene ring system, which is a bicyclic framework consisting of a benzene ring fused to a cyclohexene ring. The presence of the aminomethyl group at the 1-position introduces additional functionality, enabling this compound to participate in various chemical reactions. Furthermore, the 4,5-dimethoxy substituents enhance the molecule's stability and reactivity under specific conditions. These features make it a valuable building block in organic synthesis.

Recent research has focused on the synthesis and characterization of 1H-Inden-1-ol derivatives. Scientists have explored its potential as a precursor for advanced materials such as high-performance polymers and optoelectronic devices. For instance, studies published in *Chemical Reviews* have demonstrated that this compound can be used to synthesize novel π-conjugated systems with enhanced electronic properties. These systems are promising candidates for applications in organic light-emitting diodes (OLEDs) and solar cells.

In the field of drug discovery, 1H-Inden-1-ol has shown potential as a lead compound for developing bioactive molecules. Its structure allows for easy functionalization, enabling researchers to modify its properties to target specific biological pathways. A study in *Nature Communications* reported that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory responses.

The synthesis of 1H-Inden-1-ol involves a multi-step process that typically begins with the preparation of the indene skeleton. Recent advancements in catalytic methods have made this synthesis more efficient and environmentally friendly. For example, the use of palladium-catalyzed cross-coupling reactions has enabled researchers to construct the molecule with high precision and yield.

From an industrial perspective, 1H-indenol derivatives are increasingly being sought after for their role in specialty chemicals and fine chemicals production. Their ability to form stable complexes with metal ions makes them valuable in catalysis and coordination chemistry. Additionally, their thermal stability and resistance to oxidation make them suitable for high-performance applications.

In conclusion, CAS No. 95859-94-2, or 1H-indenol, represents a versatile platform for chemical innovation. With ongoing research uncovering new applications and improved synthetic methods, this compound is poised to play an increasingly important role in both academic and industrial settings.

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